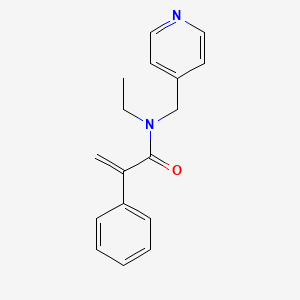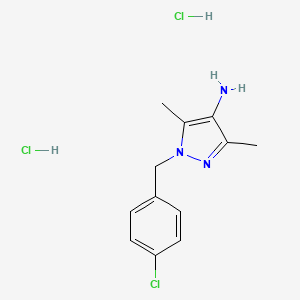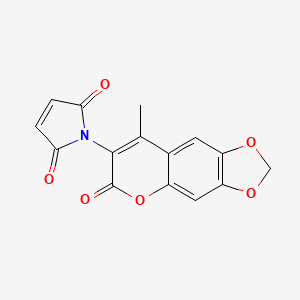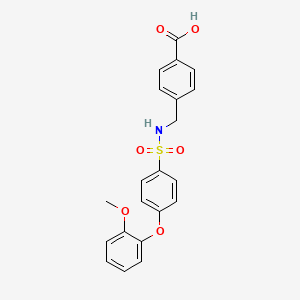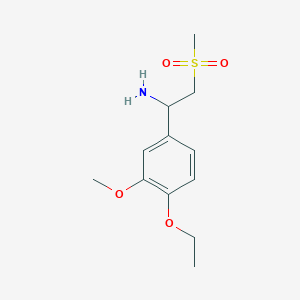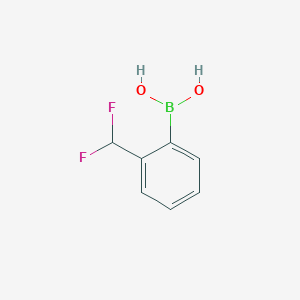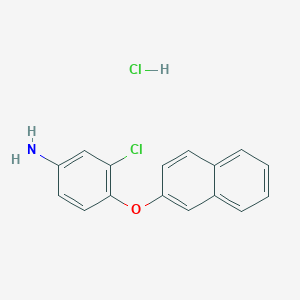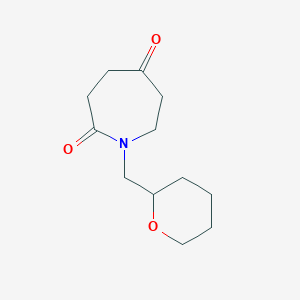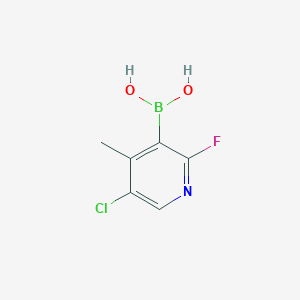
(5-Cloro-2-fluoro-4-metilpiridin-3-il)ácido borónico
Descripción general
Descripción
The compound “(5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid” is a type of boronic acid, which are compounds that are known for their versatile reactivity and are commonly used in organic synthesis .
Synthesis Analysis
Boronic acids, including “(5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid”, can be synthesized through various methods. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach is the iridium or rhodium-catalyzed borylation of arenes via C-H activation .Chemical Reactions Analysis
Boronic acids are known for their versatile reactivity. They can undergo protodeboronation, a process that involves the removal of a boron atom from the molecule . This process can be catalyzed and can lead to various transformations, such as anti-Markovnikov alkene hydromethylation .Aplicaciones Científicas De Investigación
Reacciones de Acoplamiento Cruzado de Suzuki-Miyaura
(5-Cloro-2-fluoro-4-metilpiridin-3-il)ácido borónico: es un reactivo valioso en las reacciones de acoplamiento cruzado de Suzuki-Miyaura. Esta reacción es fundamental para formar enlaces carbono-carbono, lo que permite la síntesis de diversos compuestos aromáticos. El ácido borónico actúa como un compañero nucleófilo, acoplándose con un haluro electrófilo en presencia de un catalizador de paladio .
Estudios de Protodesboronación
Este compuesto también se utiliza en el estudio de los mecanismos de protodesboronación. La protodesboronación de los ésteres de ácido borónico de pinacol, que son estructuralmente similares al This compound, es un paso crítico en la síntesis orgánica, particularmente cuando la porción de boro debe eliminarse al final de una secuencia sintética .
Reacciones de Homologación
El ácido borónico puede participar en reacciones de homologación donde la porción de boro permanece en el producto. Estas reacciones son esenciales para extender las cadenas de carbono en las moléculas orgánicas, proporcionando una vía para sintetizar estructuras más complejas a partir de otras más simples .
Reacciones de Cruce Radical-Polar
Los compuestos organoboro, incluido el This compound, se utilizan en reacciones de cruce radical-polar. Estas reacciones son un subconjunto de transformaciones químicas que involucran un intermedio radical que luego se captura en un proceso polar, lo que permite la construcción de intrincadas arquitecturas moleculares .
Mecanismo De Acción
Target of Action
The primary target of (5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers formally nucleophilic organic groups from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .
Action Environment
The action of (5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction conditions are known to be exceptionally mild and functional group tolerant . Therefore, the compound’s action, efficacy, and stability could potentially be affected by factors such as temperature, pH, and the presence of other chemical groups.
Análisis Bioquímico
Biochemical Properties
(5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds. The boronic acid group in (5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in biochemical assays. Additionally, the compound’s interactions with palladium catalysts are crucial for its role in cross-coupling reactions .
Cellular Effects
The effects of (5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid on various types of cells and cellular processes are of great interest. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, (5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid has been shown to affect the activity of glycogen synthase kinase 3, an enzyme involved in various signaling pathways . By inhibiting or activating specific enzymes, this compound can alter cellular responses and metabolic processes.
Molecular Mechanism
At the molecular level, (5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid exerts its effects through various binding interactions with biomolecules. The boronic acid group can form covalent bonds with active site residues of enzymes, leading to enzyme inhibition or activation. Additionally, the compound can interact with nucleophilic groups in proteins, affecting their structure and function. These interactions can result in changes in gene expression and cellular behavior, highlighting the compound’s potential as a biochemical tool .
Temporal Effects in Laboratory Settings
The temporal effects of (5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged use in biochemical assays. Factors such as pH, temperature, and exposure to light can affect its stability and lead to degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the compound’s potential for sustained biochemical activity .
Dosage Effects in Animal Models
The effects of (5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activity and cellular responses without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including alterations in metabolic processes and cellular damage. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in biochemical research .
Metabolic Pathways
(5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s ability to form covalent bonds with nucleophilic groups allows it to participate in enzymatic reactions, affecting the production and utilization of metabolites. These interactions can lead to changes in metabolic pathways, highlighting the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of (5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells, influencing its biochemical activity. Understanding the transport mechanisms of this compound is essential for optimizing its use in biochemical assays and therapeutic applications .
Propiedades
IUPAC Name |
(5-chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClFNO2/c1-3-4(8)2-10-6(9)5(3)7(11)12/h2,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCCOWYOBWKPSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CN=C1F)Cl)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660573 | |
| Record name | (5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-13-8 | |
| Record name | B-(5-Chloro-2-fluoro-4-methyl-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



